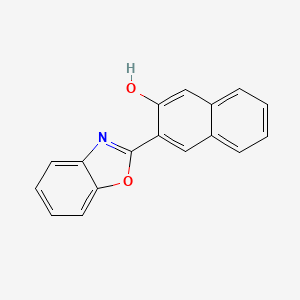
3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one is an organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused to a naphthalene moiety, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one typically involves the condensation of 2-aminophenol with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperature and solvent conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Functionalized benzoxazole or naphthalene derivatives.
Scientific Research Applications
3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as an inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Fluorescent Probes: The compound’s fluorescence properties arise from its conjugated π-electron system, which can absorb and emit light at specific wavelengths. This makes it useful for imaging applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)naphthalene
- 3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one
- 3-(1,3-Benzimidazol-2(3H)-ylidene)naphthalen-2(3H)-one
Uniqueness
3-(1,3-Benzoxazol-2(3H)-ylidene)naphthalen-2(3H)-one is unique due to its specific combination of a benzoxazole ring and a naphthalene moiety. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific fluorescence characteristics or biological activity.
Properties
CAS No. |
14967-45-4 |
|---|---|
Molecular Formula |
C17H11NO2 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C17H11NO2/c19-15-10-12-6-2-1-5-11(12)9-13(15)17-18-14-7-3-4-8-16(14)20-17/h1-10,19H |
InChI Key |
PHBZHIFCFRSMRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=CC=CC=C4O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


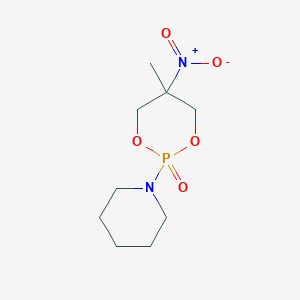
![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)
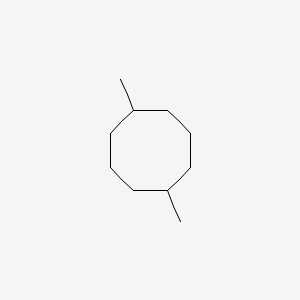
![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)
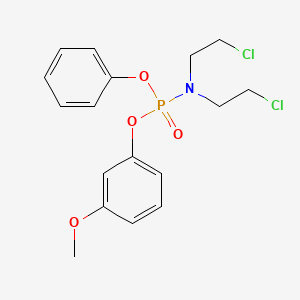
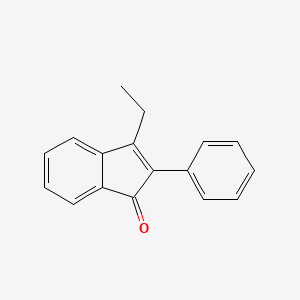
![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)
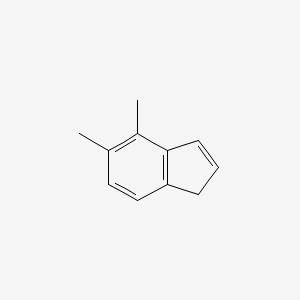
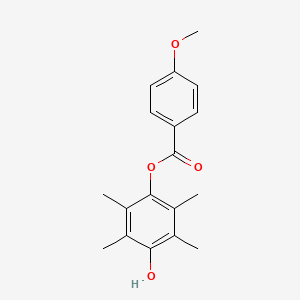
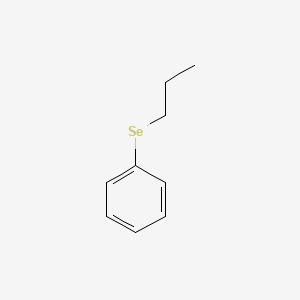
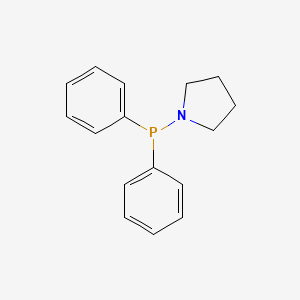


![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
